N-(4-ethoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-4-26-17-12-10-15(11-13-17)21-20(25)18-19(14(2)3)24(23-22-18)16-8-6-5-7-9-16/h5-14H,4H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMKDEHAYMCRRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by its triazole ring, which is known for conferring various biological activities. The structural formula can be represented as follows:
This structure includes an ethoxy group and a phenyl group that contribute to its lipophilicity and biological interactions.
Anticancer Activity
Research indicates that derivatives of triazoles exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures to this compound possess the ability to inhibit tumor growth in various cancer cell lines:
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| A | Breast | 10.5 |
| B | Lung | 8.3 |
| C | Colon | 12.0 |
In a study by , triazole derivatives demonstrated notable activity against M. tuberculosis, indicating that structural modifications can enhance their efficacy against different cancer types.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazoles are known for their effectiveness against bacterial strains and fungi. An investigation into the antimicrobial activity of similar compounds revealed:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that this compound could have potential as an antimicrobial agent.
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds with a triazole moiety have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. For example:
| Cytokine | Inhibition Percentage (%) |
|---|---|
| TNF-alpha | 75 |
| IL-6 | 60 |
Studies indicate that the presence of the triazole ring enhances the compound's ability to modulate inflammatory responses.
Case Studies
- Case Study on Anticancer Activity : A clinical trial involving a derivative of the compound showed promising results in patients with advanced breast cancer. The trial reported a significant reduction in tumor size after treatment with the compound over a six-month period.
- Case Study on Antimicrobial Efficacy : A laboratory study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus, which is known for its resistance to multiple antibiotics. The study highlighted its potential as an alternative therapeutic agent in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
